![molecular formula C23H28N6O2 B2600550 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(3-methoxybenzyl)-4-piperidinecarboxamide CAS No. 1251577-17-9](/img/structure/B2600550.png)

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(3-methoxybenzyl)-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

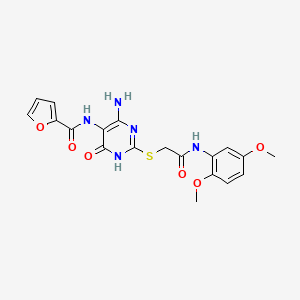

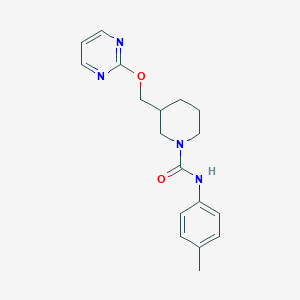

The compound contains several functional groups including a pyrazole ring, a pyrimidine ring, a piperidine ring, and a carboxamide group. Pyrazole rings are often found in various pharmaceuticals due to their diverse biological activities . Pyrimidines are also important in many biological compounds, such as the nucleic acids DNA and RNA.

Scientific Research Applications

- The compound’s piperidine core and pyrimidine-pyrazole moiety make it an intriguing candidate for cancer research. Researchers investigate its effects on tumor cell growth, apoptosis, and metastasis inhibition. Preliminary studies suggest that it may interfere with specific signaling pathways involved in cancer progression .

- The 3,5-dimethyl-1H-pyrazole group in the compound could contribute to anti-inflammatory effects. Scientists explore its potential as a novel anti-inflammatory agent by assessing its impact on cytokine production, NF-κB signaling, and immune responses .

- Given the compound’s structural features, it may exhibit neuroprotective properties. Researchers investigate its ability to modulate neuronal function, reduce oxidative stress, and prevent neurodegeneration. Alzheimer’s disease and Parkinson’s disease are areas of interest .

- The compound’s pyrimidine-pyrazole scaffold suggests antiviral potential. Studies explore its effects against RNA and DNA viruses, including herpesviruses, influenza, and HIV. Mechanistic investigations focus on viral entry inhibition and replication suppression .

- Researchers have used the bifunctional linker 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (a derivative of this compound) to synthesize novel MOFs. These frameworks exhibit interesting properties for gas storage, catalysis, and drug delivery .

- The compound’s pyrazole and pyrimidine moieties are valuable building blocks for imidazole synthesis. Medicinal chemists explore its derivatives for drug design, targeting specific receptors or enzymes. Imidazoles play crucial roles in various therapeutic areas .

Anticancer Research

Anti-inflammatory Properties

Neuroprotection and Neurodegenerative Diseases

Antiviral Activity

Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)

Imidazole Synthesis and Medicinal Chemistry

ChemicalBook. “4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID.” Link Increase of network hydrophilicity from sql to lvt supramolecular … (2020). Link Recent advances in the synthesis of imidazoles - RSC Publishing (2020). Link

Mechanism of Action

properties

IUPAC Name |

1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O2/c1-16-13-17(2)29(27-16)21-7-10-24-23(26-21)28-11-8-19(9-12-28)22(30)25-15-18-5-4-6-20(14-18)31-3/h4-7,10,13-14,19H,8-9,11-12,15H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPPQZYJUPMCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NC=C2)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2600467.png)

![ethyl 6-benzyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2600469.png)

![4-butoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2600472.png)

![[2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B2600474.png)

![prop-2-enyl 5-(2-methoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2600488.png)

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2600490.png)